molecular formula C2H2Cl2O2<br>CHCl2COOH<br>C2H2Cl2O2 B1670461 Dichloroacetic acid CAS No. 79-43-6

Dichloroacetic acid

Cat. No. B1670461
CAS RN: 79-43-6
M. Wt: 128.94 g/mol
InChI Key: JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Description

Dichloroacetic acid, often abbreviated DCA, is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is an organic compound with the formula CHCl2CO2H . It is more acidic than acetic acid and fully dissociates into dichloroacetate when dissolved in water .


Synthesis Analysis

Dichloroacetic acid can be prepared by the reduction of trichloroacetic acid . Another method involves chlorinating acetic acid at a temperature from about 140 to 190°C until a specific gravity of approximately 1.57 to 1.58 is reached .


Molecular Structure Analysis

The molecular formula of Dichloroacetic acid is C2H2Cl2O2 . It is an analogue of acetic acid, in which 2 of the 3 hydrogen atoms of the methyl group have been replaced by chlorine atoms .


Chemical Reactions Analysis

The chemistry of dichloroacetic acid is typical for halogenated organic acids. It is an alkylating agent and forms esters . It is a member of the chloroacetic acids family .


Physical And Chemical Properties Analysis

Dichloroacetic acid is a colorless liquid with a density of 1.5634 g/cm 3 at 20 °C . It has a melting point of 9 to 11 °C and a boiling point of 194 °C . It is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Phytoremediation Enhancement

DCA has shown promise in enhancing phytoremediation, particularly in the degradation of herbicide contaminants in soil. A study demonstrated that inoculating peas with a bacterial endophyte capable of degrading DCA significantly improved the plant's ability to remove DCA from soil, presenting an effective strategy to mitigate environmental contamination by this herbicide (Germaine et al., 2006).

Water Treatment

In the context of water treatment, DCA has been used as a model compound to study solar detoxification processes. Research comparing different types of solar reactors found that both light-concentrating and non-concentrating setups could effectively degrade DCA, highlighting the potential of solar energy in purifying water contaminated with organic pollutants (Goslich et al., 1997).

Environmental Toxicology

DCA's impact on environmental toxicology has been significant, with studies assessing its toxicity and mutagenicity. A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid, a related compound, underscores the rapid advancement in research focused on occupational risk, neurotoxicity, resistance, and effects on non-target species, indicating the broader implications of haloacetic acids in ecosystems (Zuanazzi et al., 2020).

Mechanistic Studies

Mechanistic insights into the biochemical and physiological effects of DCA and related compounds have been a focal point of research. One study on chloroacetic acid, closely related to DCA, explored its neurotoxic effects through a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway, providing valuable information on the cellular mechanisms underlying the toxicity of haloacetic acids (Lu et al., 2015).

Analytical Methodologies

Advancements in analytical methodologies for detecting DCA in biological matrices highlight its significance in both environmental and clinical contexts. A method employing hydrophilic interaction liquid chromatography with tandem mass spectrometry has been developed for precise quantification of DCA in rat blood and tissues, showcasing the ongoing efforts to improve detection and understanding of DCA's distribution and effects (Delinsky et al., 2005).

Safety And Hazards

Dichloroacetic acid is toxic in contact with skin and may cause severe injury or death . It causes severe skin burns and eye damage . It is suspected of causing cancer . It is very toxic to aquatic life .

Future Directions

Dichloroacetic acid has shown promise in the treatment of cancer-related fatigue . It has also been found to alleviate cancer-related fatigue in mice without interfering with cancer treatments . This suggests that DCA could be a practice-changing approach in the future, when used as an adjuvant therapy to treat cancer-related fatigue .

properties

IUPAC Name

2,2-dichloroacetic acid
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InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Cl)Cl
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Molecular Formula

C2H2Cl2O2, Array
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Related CAS

13425-80-4 (Parent)
Record name Dichloroacetic acid
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DSSTOX Substance ID

DTXSID2020428
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Molecular Weight

128.94 g/mol
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Physical Description

Dichloroacetic acid appears as a colorless crystalline solid melting at 49 °F. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless crystalline solid.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 194 °C, 381 °F
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Flash Point

greater than 235 °F (NTP, 1992), 113 °C (235 °F) - closed cup, >235 °F
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Solubility

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), Miscible with water, Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride, Solubility in water: miscible
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Density

1.563 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5634 g/cu cm at 20 °C, Relative density (water = 1): 1.56, 1.563
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 111 °F ; 5 mmHg at 157.6 °F (NTP, 1992), 0.17 [mmHg], 0.179 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 19, 1 mmHg at 111 °F
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Mechanism of Action

Both dichloroacetate (DCA) and metformin (Met) have shown promising antitumor efficacy by regulating cancer cell metabolism. However, the DCA-mediated protective autophagy and Met-induced lactate accumulation limit their tumor-killing potential respectively. So overcoming the corresponding shortages will improve their therapeutic effects. In the present study, we found that DCA and Met synergistically inhibited the growth and enhanced the apoptosis of ovarian cancer cells. Interestingly, we for the first time revealed that Met sensitized DCA via dramatically attenuating DCA-induced Mcl-1 protein and protective autophagy, while DCA sensitized Met through markedly alleviating Met-induced excessive lactate accumulation and glucose consumption. The in vivo experiments in nude mice also showed that DCA and Met synergistically suppressed the growth of xenograft ovarian tumors. These results may pave a way for developing novel strategies for the treatment of ovarian cancer based on the combined use of DCA and Met. /Dichloroacetate/, Dichloroacetate (DCA) promotes pyruvate entry into the Krebs cycle by inhibiting pyruvate dehydrogenase (PDH) kinase and thereby maintaining PDH in the active dephosphorylated state. DCA has recently gained attention as a potential metabolic-targeting therapy for heart failure but the molecular basis of the therapeutic effect of DCA in the heart remains a mystery. Once-daily oral administration of DCA alleviates pressure overload-induced left ventricular remodeling. We examined changes in the metabolic fate of pyruvate carbon (derived from glucose) entering the Krebs cycle by metabolic interventions of DCA. (13)C6-glucose pathway tracing analysis revealed that instead of being completely oxidized in the mitochondria for ATP production, DCA-mediated PDH dephosphorylation results in an increased acetyl-CoA pool both in control and pressure-overloaded hearts. DCA induces hyperacetylation of histone H3K9 and H4 in a dose-dependent manner in parallel to the dephosphorylation of PDH in cultured cardiomyocytes. DCA administration increases histone H3K9 acetylation in in vivo mouse heart. Interestingly, DCA-dependent histone acetylation was associated with an up-regulation of 2.3% of genes (545 out of 23,474 examined). Gene ontology analysis revealed that these genes are highly enriched in transcription-related categories. This evidence suggests that sustained activation of PDH by DCA results in an overproduction of acetyl-CoA, which exceeds oxidation in the Krebs cycle and results in histone acetylation. We propose that DCA-mediated PDH activation has the potential to induce epigenetic remodeling in the heart, which, at least in part, forms the molecular basis for the therapeutic effect of DCA in the heart. /Dichloroacetate/, Short-term treatment (11 days) of mice with dichloroacetate produced hypomethylation of DNA in liver, but this effect disappeared with longer-term treatment (44 weeks). However, the extent of methylation at 5-methylcytosine sites in DNA of liver tumors was reduced by chronic treatment (44 weeks) with dichloroacetic acid, but returned to normal if treatment was suspended 1 week prior to sacrifice. Hypomethylation of DNA and of the specific proto-oncogenes c-jun and c-myc was associated with an increase in their expression in dichloroacetate-promoted tumors when compared with surrounding nontumorous liver. The hypomethylation was reversed by prior administration of methionine, suggesting that dichloroacetate acts by depleting the availability of S-adenosyl-methionine for methylation. It appears that hypomethylation of promoter region for the c-myc gene occurs in several tissues (liver, kidney and bladder) in mice and precedes cell replication within these tissues; dichloroacetate prevents the methylation of hemimethylated sites in newly synthesized strands of DNA., Pyruvate dehydrogenase kinase (PDK) inhibits pyruvate dehydrogenase (PDH) activity and thus promotes energetic switch from mitochondrial glucose oxidation to cytoplasmic glycolysis in cancerous cells (a phenomenon known as the 'Warburg effect') for their energy need, which facilitates the cancer progression by resisting induction of apoptosis and promoting tumor metastasis. Thus, in the present investigation, we explored the molecular mechanisms of the tumoricidal action of dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, on cells of a murine T cell lymphoma, designated as Dalton's lymphoma (DL). In vitro treatment of tumor cells with DCA inhibited their survival accompanied by a modulation of the biophysical composition of tumor-conditioned medium with respect to pH, glucose and lactate. DCA treatment also altered expression of HIF1-alpha and pH regulators: VATPase and MCT1 and production of cytokines: IL-10, IL-6 and IFN-gamma. Moreover, we also observed an alteration in the expression of other apoptosis and cell survival regulatory molecules: PUMA, GLUT1, Bcl2, p53, CAD, caspase-3 and HSP70. The study discusses the role of novel molecular mechanisms underlying DCA-dependent inhibition of tumor cell survival. This study shows for the first time that DCA-dependent alteration of tumor cell survival involves altered pH homeostasis and glucose metabolism. Thus, these findings will provide a new insight for therapeutic applications of DCA as a novel antineoplastic agent against T cell lymphoma. /Dichloroacetate/, Spontaneous apoptosis in hepatocytes of male B6C3F1 mice that received dichloroacetic acid (DCA) in their drinking water for 5-30 days (28-58 days of life) was examined as part of ongoing studies to determine the molecular basis of the hepatocarcinogenicity of this nongenotoxic water chlorination by-product. DCA at 0.5 and 5.0 g/liter, significantly reduced apoptosis relative to untreated controls in a dose dependent fashion. Regression analysis indicated that apoptosis declined over the 30-day period in the livers of control, age paired animals receiving no drug. Animals receiving low dose DCA exhibited a similar, although quantitatively depressed, trend line, whereas animals receiving high-dose DCA showed maximal depression of apoptosis at 5 days, which was sustained throughout the course of the 30 day period. These studies suggest that DCA has the ability to down regulate apoptosis in murine liver. When taken together with previous data demonstrating DCA dependent decrease in labeling index in these same livers, these data further support the hypothesis that the carcinogenic mechanism of DCA may involve suppression of the ability of the liver to remove initiated cells by apoptosis rather than by induction of selective proliferation of initiated cells.
Record name Dichloroacetic acid
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Product Name

Dichloroacetic acid

Color/Form

Liquid, Colorless liquid, Colorless crystalline solid melting at 49 °C

CAS RN

79-43-6, 63403-57-6, 173470-70-7
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Melting Point

49.5 °F (NTP, 1992), 45 °F, 12 °C, Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol, 13.5 °C, "49.5 °F"
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Synthesis routes and methods

Procedure details

Name
COc1ccc(CCCCCCCCCCBr)cc1
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COc1ccc(CCCCCCCCCCC(Cl)(Cl)C(=O)O)cc1
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid

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